N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzoyl-4-bromophenylamine and 1,2-oxazole-5-carboxylic acid.
Condensation Reaction: The amine group of 2-benzoyl-4-bromophenylamine reacts with the carboxylic acid group of 1,2-oxazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening the ring and forming amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology:
Biological Activity Studies: Researchers study the biological activities of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- N-(2-benzoyl-4-bromophenyl)-2-(4-fluorobenzenesulfonyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
- N-(2-benzoyl-4-bromophenyl)-2-(1-piperidinyl)acetamide
Comparison:
- Structural Differences: While these compounds share the benzoyl-4-bromophenyl moiety, they differ in their substituents on the oxazole or acetamide groups.
- Biological Activity: The differences in substituents can lead to variations in biological activity, making each compound unique in its potential applications.
- Chemical Properties: The presence of different functional groups can affect the compound’s solubility, stability, and reactivity, influencing its suitability for various applications.
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide stands out due to its specific oxazole ring structure, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-6-7-14(20-17(22)15-8-9-19-23-15)13(10-12)16(21)11-4-2-1-3-5-11/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOICKHKPGEWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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